molecular formula C13H17NO B13190503 4-(4-Methyl-1H-indol-3-yl)butan-2-ol

4-(4-Methyl-1H-indol-3-yl)butan-2-ol

Cat. No.: B13190503
M. Wt: 203.28 g/mol
InChI Key: YCYQLLVBWCOPLW-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-indol-3-yl)butan-2-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a butanol side chain attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-indol-3-yl)butan-2-ol typically involves the reaction of 4-methylindole with a suitable butanol derivative under controlled conditions. One common method is the alkylation of 4-methylindole using 1-bromo-2-butanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-indol-3-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-Methyl-1H-indol-3-yl)butan-2-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

4-(4-Methyl-1H-indol-3-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-indol-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The hydroxyl group can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indol-3-yl)butan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(1H-Indol-3-yl)butan-2-amine: Contains an amine group instead of a hydroxyl group.

    4-(1H-Indol-3-yl)butanoic acid: Features a carboxylic acid group instead of a hydroxyl group.

Uniqueness

4-(4-Methyl-1H-indol-3-yl)butan-2-ol is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The methyl group on the indole ring also adds to its distinct properties, potentially enhancing its interaction with biological targets.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(4-methyl-1H-indol-3-yl)butan-2-ol

InChI

InChI=1S/C13H17NO/c1-9-4-3-5-12-13(9)11(8-14-12)7-6-10(2)15/h3-5,8,10,14-15H,6-7H2,1-2H3

InChI Key

YCYQLLVBWCOPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CCC(C)O

Origin of Product

United States

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